molecular formula C9H5BrS3 B7440818 4-(4-Bromophenyl)-1,3-dithiole-2-thione

4-(4-Bromophenyl)-1,3-dithiole-2-thione

Cat. No. B7440818
M. Wt: 289.2 g/mol
InChI Key: NTFXVUTTZFCRGH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,3-dithiole-2-thione, also known as BPT, is a chemical compound that belongs to the dithiolethione family. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione is not fully understood. However, it has been suggested that 4-(4-Bromophenyl)-1,3-dithiole-2-thione exerts its anticancer effects by inducing oxidative stress, inhibiting cell proliferation, and promoting apoptosis in cancer cells. 4-(4-Bromophenyl)-1,3-dithiole-2-thione also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, 4-(4-Bromophenyl)-1,3-dithiole-2-thione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)-1,3-dithiole-2-thione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 4-(4-Bromophenyl)-1,3-dithiole-2-thione also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-Bromophenyl)-1,3-dithiole-2-thione has been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.

Advantages and Limitations for Lab Experiments

4-(4-Bromophenyl)-1,3-dithiole-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 4-(4-Bromophenyl)-1,3-dithiole-2-thione also exhibits potent anticancer, anti-inflammatory, and antidiabetic effects, making it a promising candidate for further research. However, 4-(4-Bromophenyl)-1,3-dithiole-2-thione has some limitations. It is insoluble in water and requires the use of organic solvents for experiments. 4-(4-Bromophenyl)-1,3-dithiole-2-thione also has poor bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-(4-Bromophenyl)-1,3-dithiole-2-thione. One area of research is to investigate the potential of 4-(4-Bromophenyl)-1,3-dithiole-2-thione as a chemopreventive agent. Another area of research is to explore the use of 4-(4-Bromophenyl)-1,3-dithiole-2-thione in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-Bromophenyl)-1,3-dithiole-2-thione and to improve its bioavailability. Overall, 4-(4-Bromophenyl)-1,3-dithiole-2-thione has great potential for the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-1,3-dithiole-2-thione is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is relatively simple, and it exhibits potent anticancer, anti-inflammatory, and antidiabetic effects. 4-(4-Bromophenyl)-1,3-dithiole-2-thione has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of 4-(4-Bromophenyl)-1,3-dithiole-2-thione as a therapeutic agent and to improve its bioavailability.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-1,3-dithiole-2-thione involves the reaction of 4-bromobenzyl chloride with sodium dithiocarbonate in the presence of a base. The reaction yields 4-(4-Bromophenyl)-1,3-dithiole-2-thione as a yellow crystalline solid with a melting point of 237-239°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.

Scientific Research Applications

4-(4-Bromophenyl)-1,3-dithiole-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing cell death in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-(4-Bromophenyl)-1,3-dithiole-2-thione also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-(4-Bromophenyl)-1,3-dithiole-2-thione has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

4-(4-bromophenyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXVUTTZFCRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=S)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1,3-dithiole-2-thione

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